2,4-Dimethyl-3-fluoro-bromobenzene

Catalog No.
S6631549
CAS No.
26584-26-9
M.F
C8H8BrF
M. Wt
203.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dimethyl-3-fluoro-bromobenzene

CAS Number

26584-26-9

Product Name

2,4-Dimethyl-3-fluoro-bromobenzene

IUPAC Name

1-bromo-3-fluoro-2,4-dimethylbenzene

Molecular Formula

C8H8BrF

Molecular Weight

203.05 g/mol

InChI

InChI=1S/C8H8BrF/c1-5-3-4-7(9)6(2)8(5)10/h3-4H,1-2H3

InChI Key

RUEHZGWTKFUPOA-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1)Br)C)F

Canonical SMILES

CC1=C(C(=C(C=C1)Br)C)F

2,4-Dimethyl-3-fluoro-bromobenzene is an organic compound characterized by the presence of a bromine atom and a fluorine atom on a benzene ring that is also substituted with two methyl groups. Its molecular formula is C8H8BrFC_8H_8BrF and it has a molecular weight of approximately 203.05 g/mol. The compound's structure features a bromine atom at the meta position relative to the fluorine atom, and two methyl groups at the 2 and 4 positions on the aromatic ring, which influences its chemical reactivity and physical properties.

. The compound's unique combination of substituents allows it to participate in diverse reaction pathways that may not be available to simpler analogs .

Similar Compounds: Comparison with Other Compounds

Several compounds are structurally similar to 2,4-Dimethyl-3-fluoro-bromobenzene, each differing slightly in their substituent groups:

Compound NameStructure DescriptionUnique Features
2,4-Dimethyl-3-fluorotolueneLacks the bromine atomLess reactive in nucleophilic substitution reactions
2,4-Dimethyl-3-bromotolueneLacks the fluorine atomAffects reactivity and selectivity in electrophilic aromatic substitution
2,4-Dimethyl-3-fluorobenzeneLacks both bromine and methyl groupsDifferent chemical properties and reactivity

The uniqueness of 2,4-Dimethyl-3-fluoro-bromobenzene lies in its combination of electron-donating (methyl) and electron-withdrawing (fluorine) groups, providing a balanced reactivity profile that makes it versatile for various

The synthesis of 2,4-Dimethyl-3-fluoro-bromobenzene can be achieved through several methods:

  • Bromination of 2,4-Dimethyl-3-Fluorotoluene: A common method involves brominating 2,4-dimethyl-3-fluorotoluene using bromine in the presence of a catalyst such as iron(III) bromide. This reaction is typically conducted under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
  • Industrial Production: In industrial settings, large-scale production may utilize continuous flow reactors, allowing precise control over reaction parameters to optimize yield and purity. Environmentally friendly catalysts and solvents are often prioritized to minimize environmental impact .

2,4-Dimethyl-3-fluoro-bromobenzene has various applications across different fields:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
  • Biology: The compound is used in developing fluorescent probes for biological imaging.
  • Medicine: It is explored for potential use in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients.
  • Industry: Employed in producing specialty chemicals and materials with unique properties .

XLogP3

3.4

Hydrogen Bond Acceptor Count

1

Exact Mass

201.97934 g/mol

Monoisotopic Mass

201.97934 g/mol

Heavy Atom Count

10

Dates

Modify: 2023-11-23

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